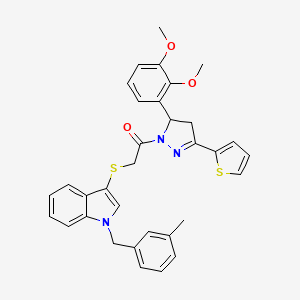

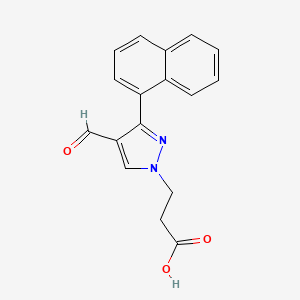

![molecular formula C9H11NO2S B2573072 8-Amino-3,4-dihydro-2H-benzo[b][1,4]dioxepine-7-thiol CAS No. 1483094-45-6](/img/structure/B2573072.png)

8-Amino-3,4-dihydro-2H-benzo[b][1,4]dioxepine-7-thiol

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“8-Amino-3,4-dihydro-2H-benzo[b][1,4]dioxepine-7-thiol” is a heterocyclic organic compound. It is an important raw material and intermediate used in organic synthesis, pharmaceuticals, agrochemicals, and dyestuffs .

Synthesis Analysis

The synthesis of substituted benzo[b][1,4]oxazepine derivatives, which are similar to the compound , can be achieved by the reaction of 2-aminophenols with alkynones in 1,4-dioxane at 100 °C . This novel synthetic method allows for the preparation of a series of benzo[b][1,4]oxazepine derivatives .Molecular Structure Analysis

The molecular structure of “8-Amino-3,4-dihydro-2H-benzo[b][1,4]dioxepine-7-thiol” can be characterized by various analytical techniques such as NMR, FT-IR, UV–Vis, SEM, EDAX, mass spectrometry, ESR, powder XRD, TGA, magnetic susceptibility, elemental analysis, and molar conductance measurement .Chemical Reactions Analysis

The chemical reactions involving “8-Amino-3,4-dihydro-2H-benzo[b][1,4]dioxepine-7-thiol” and similar compounds involve the formation of an alkynylketimine intermediate that undergoes 7-endo-dig cyclization . The hydroxy proton of the aminophenol plays a crucial role in this process .Physical And Chemical Properties Analysis

The physical and chemical properties of “8-Amino-3,4-dihydro-2H-benzo[b][1,4]dioxepine-7-thiol” can be analyzed using various techniques such as NMR, FT-IR, UV–Vis, SEM, EDAX, mass spectrometry, ESR, powder XRD, TGA, magnetic susceptibility, elemental analysis, and molar conductance measurement . The molecular weight of the compound is 197.25 .科学的研究の応用

Synthesis of Benzodiazepines

BDDA can be used in the synthesis of benzodiazepines . Benzodiazepines are privileged heteroaromatic molecules and are considered to be the core of an essential class of pharmaceutically active analogues . They are used in various medical applications such as anti-microbial, alcohol withdrawal syndrome (AWS), endothelin antagonist, hypnotics, anxiolytics, anticonvulsants, muscle relaxants, anticancer drugs, sedatives, and antipsychotics .

Cytotoxic Activities

BDDA and its derivatives have shown promising cytotoxic activities . In vitro investigation of compounds of this series, using a panel of two human tumor cell lines namely; human breast adenocarcinoma (MCF-7), and human colorectal carcinoma (HCT-116), revealed promising cytotoxic activities .

Synthesis of Benzopyranodiazepines

BDDA can be used in the synthesis of benzopyranodiazepines . These compounds are synthesized as bipod or tripod pharmacophoric architectures that could reinforce the cytotoxic impact .

Synthesis of Benzo[b][1,4]oxazepines

BDDA can be used in the synthesis of benzo[b][1,4]oxazepines . These are one of the rare classes of benzoxazepine derivatives .

Antioxidant Properties

BDDA and its derivatives have shown antioxidant properties . These properties were assessed by two different in vitro methods, namely, DPPH radical scavenging activity and ABTS radical scavenging activity .

Pharmacophoric Conjugates

BDDA can be used in the synthesis of unprecedented tri and/or tetrapod pharmacophoric conjugates . These conjugates are synthesized and properly elucidated using MS, IR, NMR, and elemental analysis .

Safety and Hazards

将来の方向性

The future directions for research on “8-Amino-3,4-dihydro-2H-benzo[b][1,4]dioxepine-7-thiol” and similar compounds could include further optimization and mechanism studies . Additionally, the development of novel synthetic methods and the exploration of their biological activities could be potential areas of future research .

特性

IUPAC Name |

8-amino-3,4-dihydro-2H-1,5-benzodioxepine-7-thiol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO2S/c10-6-4-7-8(5-9(6)13)12-3-1-2-11-7/h4-5,13H,1-3,10H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UAYBEAFJTINCGB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(C=C(C(=C2)N)S)OC1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

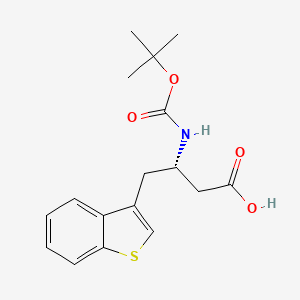

![methyl 5-[(E)-2-(dimethylamino)ethenyl]-3-phenyl-1,2-oxazole-4-carboxylate](/img/structure/B2572995.png)

![2-((5-Oxo-4-phenethyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)acetonitrile](/img/structure/B2573000.png)

![N-([2,2'-bifuran]-5-ylmethyl)ethanesulfonamide](/img/structure/B2573003.png)

![2-(2,6-dimethylmorpholine-4-carbonyl)-1-(3-methoxypropyl)pyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one](/img/structure/B2573005.png)

![2-[6-(Trifluoromethyl)morpholin-2-yl]acetic acid;hydrochloride](/img/structure/B2573006.png)

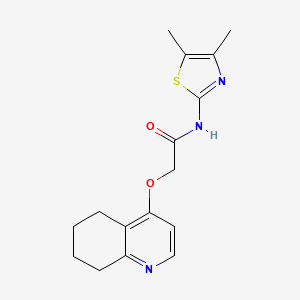

![N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)benzamide](/img/structure/B2573008.png)

![N-(2-(cyclohex-1-en-1-yl)ethyl)-1-(4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)piperidine-3-carboxamide](/img/structure/B2573010.png)